2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDIN
Übersicht
Beschreibung
2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE, also known as 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE, is a useful research compound. Its molecular formula is C4H5N5O2 and its molecular weight is 155.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
Diese Verbindung erscheint als weißer anorganischer Feststoff . Es hat die Summenformel C4H5N5O2 und ein Molekulargewicht von 155.117 g/mol .
Synthese
Die Synthese dieser Verbindung kann durch die Reaktion von Natriumhydroxid und Cisplatin mit hydriertem Filtrat erfolgen . In einer anderen Methode wurde eine Suspension von DAHNP in Wasser durch Zugabe von etwas Schwefelsäure auf einen pH-Wert von 3,5 eingestellt, die saure Suspension mit 5 Gew.-% palladisierter Kohle versetzt, das Gemisch auf 60 °C erhitzt und der Autoklav mit 15 bis 20 bar Wasserstoff unter Druck gesetzt .
Antituberkulose-Aktivitäten
Die Verbindung wurde bei der Synthese von 2,4-Diaminopyrimidin-Kern-basierten Derivaten für ihre Antituberkulose-Aktivitäten verwendet . Es wird angenommen, dass die Dihydrofolat-Reduktase in Mycobacterium tuberculosis (mt-DHFR) ein wichtiges Ziel für Medikamente in der Entwicklung von Medikamenten gegen Tuberkulose ist . Diese Verbindung wurde zur Entwicklung und Synthese einer Reihe von mt-DHFR-Inhibitoren verwendet .
Antikrebsaktivitäten
Es wurde gezeigt, dass die Verbindung Antikrebsaktivitäten hat . Die spezifischen Mechanismen und Anwendungen in der Krebsbehandlung werden in den verfügbaren Ressourcen jedoch nicht näher erläutert.
Medikamentenentwicklung
Die Verbindung wurde bei der Entwicklung von Medikamenten verwendet, die auf die Glycerin (GOL)-Bindungsstelle von mt-DHFR abzielen . Die entwickelten Verbindungen enthalten eine hydrophile Gruppe, die verhindern kann, dass die Verbindungen die Zellwand von Mtb passieren, um auf zellulärer Ebene zu funktionieren<a aria-label="4: The compound has been used in the development of drugs targeting the glycerol (GOL) binding site of mt-DHFR4" data-citationid="e421db60-d004-3571-0332-63bda5192e7f-32" h="ID=SERP,5015.1" href="https://www.mdpi.com/1420-3049/22/10/1592"
Wirkmechanismus
Target of Action
The primary target of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of nucleic acids and proteins, making it an important drug target in anti-tuberculosis drug development .
Mode of Action
The compound interacts with its target, mt-DHFR, by binding to the glycerol (GOL) binding site of the enzyme . This interaction inhibits the function of mt-DHFR, thereby disrupting the synthesis of nucleic acids and proteins .
Biochemical Pathways
The inhibition of mt-DHFR disrupts the folate pathway, which is essential for the synthesis of nucleic acids and proteins . This disruption affects the growth and survival of Mycobacterium tuberculosis, leading to its death .
Pharmacokinetics
The compound’s ability to cross the cell wall of mycobacterium tuberculosis suggests that it may have good bioavailability .
Result of Action
The action of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine results in the death of Mycobacterium tuberculosis due to the disruption of essential biochemical pathways . This makes the compound a potential candidate for the development of anti-tuberculosis drugs .
Action Environment
The action of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the pH and the presence of other substances in the environment . Additionally, the compound’s stability may be influenced by temperature, as suggested by its high melting point .
Biochemische Analyse
Biochemical Properties
It is known that the compound can be synthesized by the reaction of sodium hydroxide and cisplatin with hydrogenated filtrate .
Cellular Effects
It has been shown to have anticancer activity against some cancer cells .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade over time .
Eigenschaften
IUPAC Name |
2,4-diamino-5-nitroso-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMRLFSFHWCUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178573 | |
Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2387-48-6, 62128-61-4 | |
Record name | 2,6-Diamino-5-nitroso-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2387-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC167428 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2387-48-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-diamino-5-nitroso-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method to synthesize 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine?
A: Research indicates that catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine over a palladium on carbon (Pd/C) catalyst is a highly effective synthesis method [, ]. This method has achieved yields exceeding 90% under optimized conditions [].
Q2: How can the yield of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine synthesis be maximized?
A: Employing an orthogonal design test is crucial for optimizing the reaction parameters in the synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine via hydrogenation []. This statistical method allows for the systematic investigation of multiple variables, ultimately leading to the identification of conditions that maximize yield.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.